molecular formula C13H13NO B15374669 3-(4-Methoxy-2-methylphenyl)pyridine CAS No. 1214363-22-0

3-(4-Methoxy-2-methylphenyl)pyridine

カタログ番号: B15374669
CAS番号: 1214363-22-0
分子量: 199.25 g/mol
InChIキー: BIDAQUQFTXSAED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methoxy-2-methylphenyl)pyridine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly in the development of novel heterocyclic scaffolds. Pyridine and methoxyphenyl motifs are prevalent in various pharmacologically active molecules. For instance, structurally related pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-cancer activity by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription . These inhibitors often feature flat heterocyclic ring systems designed to fit into the ATP-binding pocket of kinases like CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines . The specific substitution pattern on the phenyl ring of this compound suggests its potential utility as a building block or intermediate in constructing more complex molecules for biological evaluation. Researchers can employ this compound in exploring structure-activity relationships, particularly in optimizing hydrophobic interactions and hydrogen bonding within enzyme active sites, a common strategy in inhibitor design . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

CAS番号

1214363-22-0

分子式

C13H13NO

分子量

199.25 g/mol

IUPAC名

3-(4-methoxy-2-methylphenyl)pyridine

InChI

InChI=1S/C13H13NO/c1-10-8-12(15-2)5-6-13(10)11-4-3-7-14-9-11/h3-9H,1-2H3

InChIキー

BIDAQUQFTXSAED-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1)OC)C2=CN=CC=C2

製品の起源

United States

類似化合物との比較

Research Findings and Implications

Enzyme Kinetics and Binding Modes

  • Competitive Inhibition : Compound 5 (a piperidine derivative) acts as a competitive LSD1 inhibitor, binding to the substrate pocket adjacent to FAD . This mechanism is conserved across piperidine-containing analogues but is unlikely in the target compound due to the absence of a basic amine .
  • Molecular Docking: The piperidine-4-methoxy group in Compound 17 occupies a hydrophobic pocket near LSD1’s Thr810 and Tyr761, while aryl groups (e.g., 4-cyanophenyl) engage in π-stacking with Phe538 . The target compound’s phenyl ring may partially mimic these interactions but lacks the precision required for high-affinity binding.

Cellular Activity and Selectivity

  • Antiproliferative Effects: Piperidine derivatives (e.g., Compound 17) show potent activity against leukemia (EC50 = 280 nM) and solid tumors with minimal toxicity to normal cells .
  • Structural Limitations : The absence of a basic amine in 3-(4-Methoxy-2-methylphenyl)pyridine likely precludes similar cellular efficacy, though its aryl substituents may confer uncharacterized off-target effects.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxy-2-methylphenyl)pyridine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For 3-(4-Methoxy-2-methylphenyl)pyridine, a plausible route includes reacting a halogenated pyridine (e.g., 3-chloropyridine) with a substituted phenylboronic acid under Suzuki-Miyaura coupling conditions. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 ratio with ligand.
  • Solvent : Aqueous DMF or THF under inert atmosphere (N₂/Ar).
  • Base : K₂CO₃ or Na₂CO₃ to deprotonate intermediates.
  • Temperature : 80–100°C for 12–24 hours.
    Yield optimization requires careful control of stoichiometry (1:1.2 pyridine:phenyl reagent) and purification via column chromatography (silica gel, hexane/EtOAc gradient). Evidence from similar compounds suggests yields of 60–75% under optimized conditions .

Q. What spectroscopic and analytical methods are critical for characterizing 3-(4-Methoxy-2-methylphenyl)pyridine?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methoxy group (~δ 3.8 ppm in ¹H NMR) and pyridine protons (δ 7.0–8.5 ppm) are diagnostic. Aromatic coupling patterns distinguish ortho/meta/para substitution .
  • FTIR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-N (pyridine, ~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (199.25 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles, confirming steric effects of the methyl group .

Advanced Research Questions

Q. How can computational methods like DFT reconcile discrepancies between experimental and theoretical data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electronic properties, and vibrational spectra. Discrepancies often arise from:

  • Solvent effects : Simulations using a polarizable continuum model (PCM) improve agreement with experimental NMR/UV-Vis data.
  • Van der Waals interactions : Dispersion-corrected functionals (e.g., ωB97X-D) better model steric hindrance from the methyl group.
  • Thermochemical accuracy : Hybrid functionals with exact exchange (e.g., B3LYP) reduce errors in bond dissociation energies (<3 kcal/mol) .

Q. What strategies mitigate low yields in cross-coupling reactions involving sterically hindered pyridine derivatives?

  • Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic activity by reducing steric clashes.
  • Microwave-assisted synthesis : Shortens reaction time (30–60 minutes) and improves homogeneity.
  • Pre-functionalization : Introducing directing groups (e.g., boronate esters) facilitates regioselective coupling .

Q. How do the methoxy and methyl substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Methoxy group : Enhances electron density on the pyridine ring, improving binding to π-acidic enzyme pockets (e.g., kinases).
  • Methyl group : Introduces steric bulk, reducing metabolic degradation.
  • Structure-Activity Relationship (SAR) : In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) should test analogues with halogen or nitro substituents to compare potency .

Q. What safety protocols are recommended given limited toxicological data for this compound?

  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact (potential irritant).
  • Storage : Inert atmosphere (N₂), desiccated at –20°C.
  • Waste disposal : Incinerate via EPA-approved hazardous waste protocols. Toxicity predictions using QSAR models (e.g., TEST software) suggest moderate ecotoxicity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

  • Experimental validation : Perform accelerated stability studies (40°C/75% RH, pH 1–7). Monitor degradation via HPLC.
  • Mechanistic insight : The methyl group may sterically shield the pyridine ring from protonation, but methoxy hydrolysis could occur at pH < 2. Contrast with analogues lacking methyl groups (e.g., 4-methoxypyridine derivatives) .

Q. Why do crystallography data sometimes deviate from DFT-optimized structures?

  • Crystal packing forces : Intermolecular interactions (e.g., π-stacking) distort bond angles in solid state.
  • Thermal motion : Dynamic effects in solution vs. static crystal lattice.
  • Validation : Compare multiple DFT functionals (e.g., M06-2X vs. B3LYP) and include solvent corrections .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。